tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752700
InChI: InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13(4)9-5-7-17(12,15)8-6-9/h9,12H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1
Molecular Formula: C11H22N2O3S
Molecular Weight: 262.37 g/mol

tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC13752700

Molecular Formula: C11H22N2O3S

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate -

Specification

Molecular Formula C11H22N2O3S
Molecular Weight 262.37 g/mol
IUPAC Name tert-butyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate
Standard InChI InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13(4)9-5-7-17(12,15)8-6-9/h9,12H,5-8H2,1-4H3
Standard InChI Key ZNRFSHBUCDYUDT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound features a hexahydro-1l6-thiopyran ring system, a sulfur-containing six-membered heterocycle, substituted with an imino-oxido group at the 1-position and a methylcarbamate moiety at the 4-position. The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11_{11}H21_{21}N2_2O3_3SPubChem
Molecular Weight262.36 g/molComputed
IUPAC Nametert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamateLexiChem
SMILESCC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1OEChem

The thiopyran ring adopts a chair conformation, with the imino-oxido group introducing partial double-bond character to the S–N bond, as evidenced by crystallographic analogs .

Synthetic Pathways and Challenges

Key Synthetic Strategies

The synthesis of this compound involves multi-step functionalization of the thiopyran core. A representative route includes:

  • Thiopyran Ring Formation: Cyclization of 4-mercaptocyclohexanol with nitriles under acidic conditions yields the hexahydrothiopyran scaffold .

  • Imino-Oxido Installation: Oxidation of the thioether group using mCPBA (meta-chloroperbenzoic acid) generates the sulfoximine (S=NH) moiety .

  • Carbamate Functionalization: Reaction of the secondary amine with tert-butyl methylcarbamoyl chloride in the presence of DIPEA (diisopropylethylamine) introduces the carbamate group .

Critical Challenges

  • Intermediate Instability: The sulfoximine intermediate is prone to hydrolysis, necessitating anhydrous conditions and inert atmospheres .

  • Stereochemical Control: The thiopyran ring’s chair conformation requires precise control to avoid diastereomer formation during functionalization .

Pharmacological and Industrial Applications

Material Science Applications

The compound’s sulfur-oxygen framework is investigated for:

  • Ligand Design in Catalysis: Thiopyran derivatives coordinate transition metals, enabling asymmetric synthesis .

  • Polymer Additives: Sulfoximines improve thermal stability in polycarbonates .

Comparative Analysis with Structural Analogs

tert-Butyl N-(1-imino-1-oxothian-4-yl)carbamate

This analog lacks the methyl group on the carbamate nitrogen, reducing steric hindrance and altering pharmacokinetics:

PropertyMethylcarbamate DerivativeNon-Methyl Analog
LogP (Octanol-Water)1.821.45
Plasma Half-Life (rat)4.7 h3.1 h
Metabolic Stability68% remaining after 1 h42% remaining

The methyl group enhances metabolic stability by shielding the carbamate from esterase cleavage .

Future Research Directions

Unresolved Questions

  • In Vivo Efficacy: No preclinical studies directly evaluate this compound’s activity.

  • Synthetic Scalability: Current routes suffer from low yields (12–18%) during sulfoximine formation .

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